molecular formula C17H16N2OS2 B2419668 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396714-70-7

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2419668
CAS RN: 1396714-70-7
M. Wt: 328.45
InChI Key: LRFMOQRJYRUKCZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as CTB, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of benzothiazole derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Researchers have discovered that these molecules possess a wide range of therapeutic properties, making them valuable for drug development . Some notable applications include:

Material Science

Thiophenes find applications beyond medicine. In material science, they are used in:

Corrosion Inhibition

Thiophenes serve as inhibitors of metal corrosion, making them relevant in materials engineering and protection against rust and degradation .

Polymers and Liquid Crystals

Amides, which contain thiophene moieties, have diverse applications in polymers and liquid crystals. These compounds contribute to the development of novel materials .

Antifungal Activity

Thiazole derivatives, closely related to thiophenes, have been investigated for their antifungal properties. While not directly the same compound, this information provides context for the broader class of heterocyclic molecules .

Biological Effects

Thiophene-based analogs continue to fascinate scientists as potential biologically active compounds. Their diverse effects make them attractive targets for further research .

properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(16-18-14-5-1-2-6-15(14)22-16)19(12-7-8-12)10-9-13-4-3-11-21-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFMOQRJYRUKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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